molecular formula C4H8Br2O B11748981 1,3-Dibromo-2-methoxypropane

1,3-Dibromo-2-methoxypropane

Cat. No.: B11748981
M. Wt: 231.91 g/mol
InChI Key: ONMMELSFTOXNQA-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-methoxypropane is an organic compound with the molecular formula C4H8Br2O. It is a brominated ether, characterized by the presence of two bromine atoms and a methoxy group attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-methoxypropane can be synthesized through the bromination of 2-methoxypropane. The reaction typically involves the use of elemental bromine (Br2) in the presence of a solvent such as methanol (CH3OH). The reaction is carried out at low temperatures (0-20°C) to control the rate of bromination and to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-methoxypropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

    Nucleophilic Substitution: 2-Methoxypropan-1-ol.

    Elimination: Propene derivatives.

    Oxidation: 2-Methoxypropanoic acid.

    Reduction: 2-Methoxypropan-1-ol.

Scientific Research Applications

1,3-Dibromo-2-methoxypropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-methoxypropane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1,3-Dibromo-2-methoxypropane can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C4H8Br2O

Molecular Weight

231.91 g/mol

IUPAC Name

1,3-dibromo-2-methoxypropane

InChI

InChI=1S/C4H8Br2O/c1-7-4(2-5)3-6/h4H,2-3H2,1H3

InChI Key

ONMMELSFTOXNQA-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)CBr

Origin of Product

United States

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